7-Methoxy-4-nitro-1-propan-2-ylindole
Description
7-Methoxy-4-nitro-1-propan-2-ylindole is a substituted indole derivative featuring a methoxy group at position 7, a nitro group at position 4, and an isopropyl group at position 1 of the indole core. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules and natural products . The isopropyl substituent at position 1 adds steric bulk, which could modulate biological interactions or synthetic accessibility.
Properties
CAS No. |
959687-54-8 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
7-methoxy-4-nitro-1-propan-2-ylindole |
InChI |
InChI=1S/C12H14N2O3/c1-8(2)13-7-6-9-10(14(15)16)4-5-11(17-3)12(9)13/h4-8H,1-3H3 |
InChI Key |
AMUOZMGQRZSDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC(=C21)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
7-Methoxy-1H-indole
- Structure : Lacks nitro and isopropyl groups.
- Synthesis : Prepared via oxalyl chloride-mediated reactions, as seen in the synthesis of 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid (yield: ~80%) .
- Properties : Less reactive due to the absence of electron-withdrawing nitro groups. Higher lipophilicity compared to polar derivatives.
2-Alkyl-7-methoxyindoles
- Structure : Alkyl groups (e.g., ethyl, methyl) at position 2 instead of position 1.
- Synthesis : Achieved via scalable methods with ~75% yields, emphasizing the importance of alkylation steps .
- Applications : Serve as intermediates in natural product synthesis. Steric effects from alkyl groups at position 2 may differ from those at position 1.
4-Nitroindole Derivatives
- Structure : Nitro group at position 4 (as in the target compound) vs. other positions (e.g., 5-nitroindole).
- Reactivity : Nitro at position 4 directs electrophilic substitution to adjacent positions, influencing downstream reactions. Comparatively, 5-nitroindoles exhibit distinct regioselectivity in functionalization.
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
- Structure : Chloro and carboxylic acid substituents instead of nitro and methoxy groups.
Research Findings and Insights
- Synthetic Challenges : Introducing nitro groups to indoles often requires controlled conditions to avoid over-nitration or side reactions. The isopropyl group in the target compound may hinder nitration efficiency .
- Substituent Positioning : Methoxy at position 7 deactivates the indole ring, directing nitro groups to position 4. This contrasts with unsubstituted indoles, where nitration favors position 5 .
- Biological Relevance : Nitroindoles are explored for antimicrobial and anticancer activity, though the target compound’s specific profile remains unstudied.
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